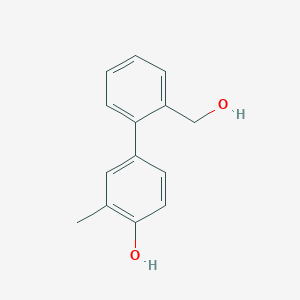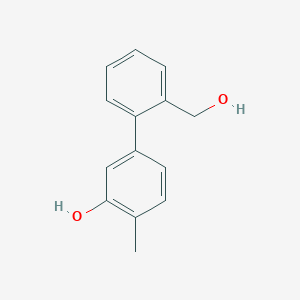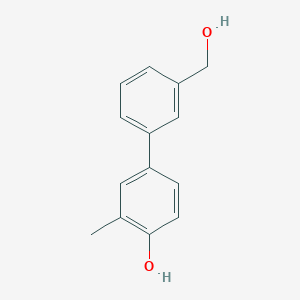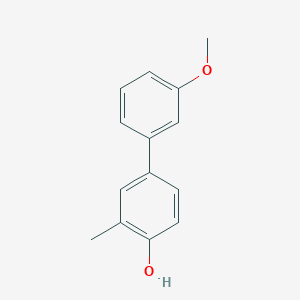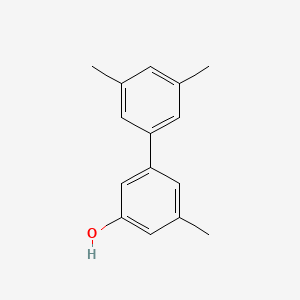
5-(3,5-Dimethylphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethylphenyl)-3-methylphenol, 95% (hereafter referred to as 5-DMP-3-MP) is a synthetic aromatic compound with a wide range of applications in science and industry. It is a colorless solid with a melting point of 115-117 °C and a boiling point of 300 °C. It is soluble in organic solvents such as ethanol and ether, and is insoluble in water. 5-DMP-3-MP is used as a starting material for the synthesis of a number of other compounds, and as a reagent in organic synthesis. It is also used as a catalyst in various reactions, and as a precursor for pharmaceuticals and other organic compounds.
Mécanisme D'action
The mechanism of action of 5-DMP-3-MP is not fully understood. However, it is believed to act as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in a variety of reactions, such as the Friedel-Crafts reaction mentioned above.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMP-3-MP are not well understood. It is believed that it may have some effects on the human body, such as the potential to cause skin irritation. However, there is no evidence to suggest that it has any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-DMP-3-MP in lab experiments is its low cost and availability. It is widely available from chemical suppliers and is relatively inexpensive. Additionally, it is a stable compound and can be stored without significant degradation. The main limitation is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
Given the wide range of applications of 5-DMP-3-MP, there are numerous potential future directions for research. These include further investigation into its mechanism of action and biochemical and physiological effects, as well as its potential as a catalyst in various reactions. Additionally, its potential as a precursor for pharmaceuticals and other organic compounds should be further explored. Finally, its potential as a solvent in the production of plastics should be investigated.
Méthodes De Synthèse
5-DMP-3-MP can be synthesized by a number of methods. The most common method is the Friedel-Crafts reaction, which involves the reaction of benzene with an alkyl halide, such as bromoethane. This reaction produces a phenylalkyl halide, which is then reacted with a base, such as sodium hydroxide, to form the desired product. Another method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with an alkyl halide, such as bromoethane, to produce the desired product.
Applications De Recherche Scientifique
5-DMP-3-MP is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a precursor for pharmaceuticals and other organic compounds. It is also used in the synthesis of fluorescent dyes, pesticides, and other compounds. In addition, it is used in the synthesis of polymers, and as a solvent in the production of plastics.
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-4-11(2)6-13(5-10)14-7-12(3)8-15(16)9-14/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWPGNFTLBCDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683720 |
Source


|
| Record name | 3',5,5'-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-81-9 |
Source


|
| Record name | 3',5,5'-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

